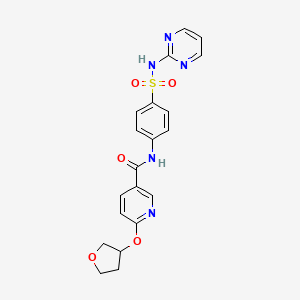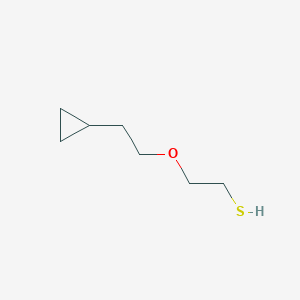
2-(2-Cyclopropylethoxy)ethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Cyclopropylethoxy)ethanethiol” is a chemical compound with the molecular formula C7H14OS and a molecular weight of 146.25 . It belongs to the class of compounds known as thiols or mercaptans , which are sulfur analogs of alcohols. The compound contains an SH functional group, referred to as a mercapto group .
Molecular Structure Analysis
The InChI code for “2-(2-Cyclopropylethoxy)ethanethiol” is 1S/C7H14OS/c9-6-5-8-4-3-7-1-2-7/h7,9H,1-6H2 . This indicates the presence of a cyclopropyl group, an ethoxy group, and a thiol group in the molecule.Chemical Reactions Analysis
Thiols, including “2-(2-Cyclopropylethoxy)ethanethiol”, can undergo a variety of chemical reactions. For instance, they can react with alkyl halides to form disulfides . They can also participate in base-catalyzed thiol-Michael reactions .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Drug Delivery
A study by Bouchemal et al. (2004) explored the synthesis of polyurethane and poly(ether urethane) nanocapsules using interfacial polycondensation combined with spontaneous emulsification. This technique is crucial for drug delivery systems, particularly for encapsulating sensitive substances like alpha-tocopherol, a strong antioxidant used in medical and cosmetic applications (Bouchemal et al., 2004).
Sol-Gel Polymerization and Silsesquioxane Polymers
Loy et al. (1999) investigated the acid-catalyzed sol-gel polymerization of α,ω-bis(triethoxysilyl)alkanes, leading to cyclic structures incorporated into network silsesquioxane polymers. This research is significant for developing materials with specific structural and chemical properties (Loy et al., 1999).
Adsorption of Volatile Organic Compounds
Da̧browski et al. (2007) studied ethylene and phenylene bridged polysilsesquioxanes functionalized with amine and thiol groups. These materials showed considerable affinity for adsorbing several organic compounds from the gas phase, demonstrating potential for environmental applications in controlling organic contaminants (Da̧browski et al., 2007).
Marine Natural Product Synthesis
Armbrust et al. (2015) presented a study on rhodium-catalyzed endo-selective epoxide-opening cascades. This method is pivotal for synthesizing marine ladder polyether natural products, highlighting its importance in natural product chemistry and pharmaceutical research (Armbrust et al., 2015).
Green Polymer Chemistry
Rosenthal et al. (2012) reported on the synthesis of disulfide polymers via oxidation of 2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol. This study is notable for its environmentally friendly approach to polymer chemistry, highlighting the potential of using benign systems for polymer synthesis (Rosenthal et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-cyclopropylethoxy)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS/c9-6-5-8-4-3-7-1-2-7/h7,9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXDOHFUPMVTIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCOCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclopropylethoxy)ethanethiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

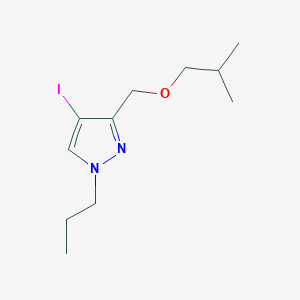
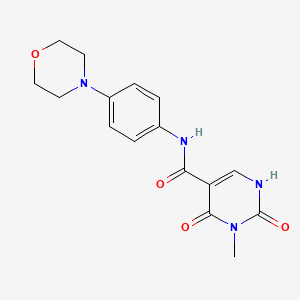
![N-({[(2-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide](/img/structure/B2832534.png)
![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2832536.png)
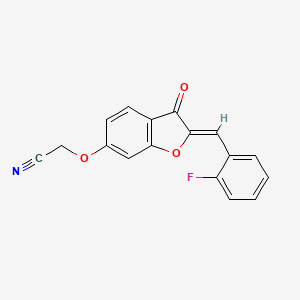
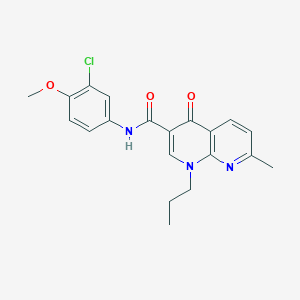
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2832541.png)
![N-(4-isopropylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2832543.png)
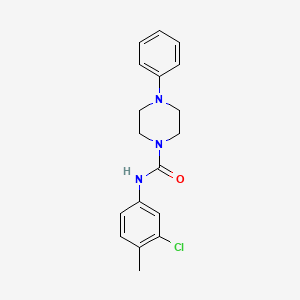
![1-benzyl-4-{1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2832545.png)
![2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2832546.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(methylsulfonyl)benzamide](/img/structure/B2832547.png)
